molecular formula C21H26N2O5S2 B2469643 Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896615-46-6

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2469643
M. Wt: 450.57
InChI Key: KUSXZOZNEBBPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate, also known as AZD-3965, is a highly selective inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate, pyruvate, and other monocarboxylates across the cell membrane. AZD-3965 has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Structural Analysis and Synthesis

Research on related benzazepine derivatives highlights the significance of structural analysis in understanding the assembly of complex molecules. A study by Guerrero et al. (2014) explores the hydrogen-bonded assembly of benzazepine derivatives in different dimensions, providing insights into their crystalline structures and potential implications for synthesis strategies (Guerrero et al., 2014).

Reaction Pathways

Pacheco et al. (2015) investigate the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, catalyzed by Lewis acid molecular sieves. This research sheds light on the production of biobased terephthalic acid precursors, demonstrating the potential of these reactions in sustainable chemical synthesis (Pacheco et al., 2015).

Antimicrobial Activity

Ghorab et al. (2017) delve into the synthesis, antimicrobial activity, and docking study of novel sulfonamide derivatives, revealing their potential in combating microbial resistance. This research highlights the therapeutic applications of synthesized compounds, particularly their effectiveness against various bacterial and fungal strains (Ghorab et al., 2017).

Material Recovery in Pharmaceutical Production

Wang Tian-gui's (2006) work focuses on the recovery of acetic acid from the production process of related compounds, highlighting the importance of sustainability and efficiency in pharmaceutical manufacturing processes (Wang Tian-gui, 2006).

properties

IUPAC Name

methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-14-15(2)29-20(18(14)21(25)28-3)22-19(24)16-8-10-17(11-9-16)30(26,27)23-12-6-4-5-7-13-23/h8-11H,4-7,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXZOZNEBBPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

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